5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Overview
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine is a useful research compound. Its molecular formula is C7H6FN3 and its molecular weight is 151.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine with its targets.
Biochemical Pathways
Related compounds have been shown to impact various biochemical pathways, leading to downstream effects
Pharmacokinetics
It is known that the compound is a solid at room temperature . More research is needed to understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
Related compounds have been shown to have specific effects at the molecular and cellular levels
Biochemical Analysis
Biochemical Properties
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The interaction between this compound and FGFRs is primarily mediated through binding to the receptor’s active site, leading to inhibition of downstream signaling pathways. Additionally, this compound may interact with other kinases and signaling proteins, further influencing cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, particularly those with aberrant FGFR signaling . By blocking FGFR activity, this compound disrupts key cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell survival and increased cell death. Furthermore, this compound can affect gene expression and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly FGFRs. Upon binding to the active site of FGFRs, this compound inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling proteins . This inhibition leads to the suppression of key signaling pathways involved in cell proliferation, survival, and migration. Additionally, this compound may modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The specific temporal dynamics of its effects may vary depending on the experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At lower doses, this compound can effectively inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, while exceeding this threshold may lead to adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination . This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. The specific enzymes involved in these pathways may include cytochrome P450 enzymes and transferases, which play a crucial role in the compound’s metabolism and clearance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its physicochemical properties and interactions with transporters and binding proteins . This compound may be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues. Additionally, binding proteins may sequester this compound, affecting its localization and bioavailability. The distribution of this compound within the body can impact its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with relevant biomolecules and exert its effects. The precise subcellular distribution of this compound can influence its mechanism of action and overall impact on cellular processes.
Properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTXNABRKRGXII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696648 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-94-8 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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